molecular formula C10H22N2 B1342422 3-(Azepan-1-yl)-N-methylpropan-1-amine CAS No. 938459-01-9

3-(Azepan-1-yl)-N-methylpropan-1-amine

Cat. No. B1342422
M. Wt: 170.3 g/mol
InChI Key: URPNAVAVDRFKOZ-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)-N-methylpropan-1-amine is a synthetic compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under a different name or structure.



Synthesis Analysis

The synthesis of similar compounds typically involves multistep processes. For instance, 3-(azepan-1-yl)propanenitrile can be synthesized using a reaction of 3-aminocapronitrile with phenylacetyl chloride to yield 3-phenylpropanenitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride1. However, the specific synthesis process for 3-(Azepan-1-yl)-N-methylpropan-1-amine is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. However, the specific molecular structure analysis for 3-(Azepan-1-yl)-N-methylpropan-1-amine is not readily available in the searched resources.



Chemical Reactions Analysis

The chemical reactions involving 3-(Azepan-1-yl)-N-methylpropan-1-amine are not explicitly mentioned in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, molecular formula, molecular weight, and more. However, the specific physical and chemical properties for 3-(Azepan-1-yl)-N-methylpropan-1-amine are not readily available in the searched resources.


Scientific Research Applications

Ionic Liquids Synthesis

Research by Belhocine et al. (2011) explored the synthesis of a new family of room temperature ionic liquids using azepane, a seven-member alicyclic secondary amine, as a starting material. This process has significance in the polyamide industry, offering a way to mitigate disposal issues associated with azepane, often involving combustion. Their study indicates that azepanium ionic liquids exhibit wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).

Hydroaminoalkylation in Organic Synthesis

Payne et al. (2013) demonstrated the use of azepane in the direct alkylation of unprotected secondary amines through C-H functionalization adjacent to nitrogen. This methodology aids in the synthesis of α- and β-alkylated N-heterocycles, including azepane products, showcasing its utility in creating diverse organic compounds (Payne et al., 2013).

Enantioselective Synthesis Applications

Lifchits and Charette (2008) applied a Lewis acid-catalyzed ring-opening methodology using azepane derivatives in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors. This approach highlights the role of azepane derivatives in synthesizing pharmacologically relevant compounds while preserving enantiomeric purity (Lifchits & Charette, 2008).

Synthesis of Heterocyclic Substituents

Mesropyan et al. (2005) investigated the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents, including azepan-2-one. Their work contributes to the development of chemical compounds with potential applications in various industries, including pharmaceuticals and material science (Mesropyan et al., 2005).

Safety And Hazards

The safety and hazards of a compound are crucial for handling and storage. However, the specific safety and hazards information for 3-(Azepan-1-yl)-N-methylpropan-1-amine is not readily available in the searched resources.


Future Directions

The future directions of a compound involve its potential applications and areas of research. However, the specific future directions for 3-(Azepan-1-yl)-N-methylpropan-1-amine are not readily available in the searched resources.


Please note that this analysis is based on the information available from the searched resources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

3-(azepan-1-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-11-7-6-10-12-8-4-2-3-5-9-12/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPNAVAVDRFKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609031
Record name 3-(Azepan-1-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azepan-1-yl)-N-methylpropan-1-amine

CAS RN

938459-01-9
Record name Hexahydro-N-methyl-1H-azepine-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Azepan-1-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(Azepan-1-yl)-N-benzyl-N-methylpropan-1-amine (100 mg) was dissolved in MeOH (20 mL) and to the solution was added 10% Pd/C (50 mg). The reaction mixture was shook under 50 psi hydrogen atmosphere for 2 h. The catalyst was filtered over Cellite and washed with methanol. The filtrated was evaporated to give 3-(azepan-1-yl)-N-methylpropan-1-amine, used without further purification.
Name
3-(Azepan-1-yl)-N-benzyl-N-methylpropan-1-amine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TPA van der Pol, ST Keene, BWH Saes… - The Journal of …, 2019 - ACS Publications
Poly(3,4-ethylenedioxythiophene) blended with polystyrenesulfonate and poly(styrenesulfonic acid), PEDOT:PSS, has found widespread use in organic electronics. Although PEDOT:…
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk

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